Anticoccidial Efficacy: Furo[3,2-d]pyrimidin-4(3H)-one Derivatives vs. Thieno Analogs in Eimeria tenella
In a direct comparative evaluation within the same patent disclosure, furo[3,2-d]pyrimidin-4(3H)-one derivatives were identified as highly active anticoccidial agents, whereas the corresponding thieno[3,2-d]pyrimidin-4(3H)-one analogs were explicitly reported to lack useful anticoccidial activity in poultry [1]. This represents a binary functional divergence based solely on the heteroatom substitution (O vs. S) in the fused ring system.
| Evidence Dimension | Anticoccidial activity against Eimeria tenella in poultry |
|---|---|
| Target Compound Data | Highly active (active derivative class) |
| Comparator Or Baseline | Thieno[3,2-d]pyrimidin-4(3H)-one analogs: lacking useful activity |
| Quantified Difference | Active vs. inactive (binary functional divergence) |
| Conditions | In vivo anticoccidial testing in poultry |
Why This Matters
This demonstrates that the oxygen-containing furan ring is essential for anticoccidial efficacy and cannot be substituted with sulfur-containing thieno rings in this application.
- [1] Glazer, E. A., & McFarland, J. W. (1988). Heterocyclic ring fused pyrimidine-4(3H)-ones as anticoccidial agents. U.S. Patent No. 4,725,599. View Source
